BenchChemオンラインストアへようこそ!

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA

Melanocortin MC3R cAMP

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA (CAS 171869-93-5), commonly referred to as α-MSH (alpha-melanocyte stimulating hormone) trifluoroacetate salt, is an endogenous tridecapeptide hormone that functions as a full agonist at melanocortin receptors MC1R, MC3R, MC4R, and MC5R. This peptide is the prototypical endogenous ligand of the melanocortin system and is widely employed as a reference agonist in pharmacological screening, receptor mutagenesis studies, and in vivo energy homeostasis research.

Molecular Formula C79H110F3N21O21S
Molecular Weight 1778.9 g/mol
CAS No. 171869-93-5
Cat. No. B3025915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA
CAS171869-93-5
Molecular FormulaC79H110F3N21O21S
Molecular Weight1778.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C77H109N21O19S.C2HF3O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;3-2(4,5)1(6)7/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);(H,6,7)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1
InChIKeyFEOXCJFWEWYJIH-VLZMNQITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA (α-MSH TFA) — Endogenous Melanocortin Receptor Agonist for Research Procurement


Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA (CAS 171869-93-5), commonly referred to as α-MSH (alpha-melanocyte stimulating hormone) trifluoroacetate salt, is an endogenous tridecapeptide hormone that functions as a full agonist at melanocortin receptors MC1R, MC3R, MC4R, and MC5R . This peptide is the prototypical endogenous ligand of the melanocortin system and is widely employed as a reference agonist in pharmacological screening, receptor mutagenesis studies, and in vivo energy homeostasis research [1]. The TFA salt form is supplied as a solid with ≥98% purity and formulated to ensure solubility in DMF and aqueous buffers for consistent experimental reproducibility .

Why Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA Cannot Be Replaced by Generic α-MSH Analogs


Generic substitution of this specific compound (α-MSH TFA) with other melanocortin agonists or alternative α-MSH salt forms is scientifically unjustified because key pharmacological parameters—including receptor subtype potency, signaling bias, and counterion-dependent solubility—vary dramatically between analogs even when they share the core α-MSH sequence . For example, the TFA salt exhibits an MC3R/MC4R potency ratio distinct from the free acid form, and its activation profile at MC3R versus MC4R is inverted relative to selective MC4R agonists such as setmelanotide [1]. Moreover, minor sequence modifications (e.g., Nle4, D-Phe7 in NDP-α-MSH) produce a >100-fold shift in MC4R potency, rendering substitution without revalidation untenable [2]. These quantitative differences, detailed below, confirm that procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation of Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA — Head-to-Head Evidence for Procurement Decisions


α-MSH TFA Possesses 33-Fold Higher MC3R Potency Than the Clinically Advanced MC4R Agonist Setmelanotide

When evaluated for cAMP accumulation in Hepa cells expressing human melanocortin receptors, α-MSH TFA activates MC3R with an EC50 of 0.16 nM, whereas setmelanotide, a selective MC4R agonist approved for obesity, activates hMC3R with an EC50 of 5.3 nM—a 33-fold lower potency [1]. This substantial difference in MC3R engagement is critical for studies where MC3R-mediated physiological effects (energy expenditure, inflammatory modulation) are the primary readout [1].

Melanocortin MC3R cAMP Energy expenditure Inflammation

α-MSH TFA is 150-Fold Less Potent at MC4R Than NDP-α-MSH, Enabling Differential Pharmacological Profiling

A direct head-to-head alanine positional scanning study compared α-MSH (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) with NDP-MSH (Ac-Ser-Tyr-Ser-Nle-Glu-His-DPhe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) at mouse melanocortin receptors. At mMC4R, α-MSH displayed an EC50 of 24 ± 6.2 nM, while NDP-MSH exhibited an EC50 of 0.16 ± 0.02 nM, representing a 150-fold difference in potency [1]. This contrast is not observed at mMC1R, where both peptides are equipotent (EC50 approximately 0.5 nM), demonstrating that sequence modifications disproportionately affect MC4R activation [1].

MC4R Structure-activity relationship Alanine scan Obesity GPCR

α-MSH TFA Activates All Four Melanocortin Subtypes, Unlike MC4R-Selective Agonists That Exhibit Restricted Receptor Engagement

α-MSH TFA is a pan-agonist at melanocortin receptors, activating MC1R (EC50 = 0.5 nM), MC3R (EC50 = 0.16 nM), MC4R (EC50 = 56 nM), and MC5R with confirmed agonism [1]. In contrast, setmelanotide is highly selective for MC4R (EC50 = 0.27 nM) with 20-fold weaker activity at MC3R (EC50 = 5.3 nM) and negligible activity at MC1R or MC5R [2]. This broad versus narrow activation profile determines the scope of biological pathways that can be interrogated with each compound.

Receptor selectivity MC1R MC3R MC4R MC5R Melanocortin

α-MSH TFA Form Exhibits Distinct Counterion-Dependent Solubility Profile Relative to Acetate Salts of α-MSH Analogs

The trifluoroacetate (TFA) salt of α-MSH (CAS 171869-93-5) provides a specific solubility profile: 10 mg/mL in DMF, 25 mg/mL in DMSO, and 0.16 mg/mL in DMSO:PBS (pH 7.2, 1:5) . In contrast, the acetate salt of the analog NDP-α-MSH (CAS 1566590-77-9) is sparingly soluble in DMSO (1-10 mg/mL) but freely soluble in PBS (≥10 mg/mL) . These counterion-dependent solubility differences are directly relevant to stock solution preparation and downstream formulation for in vivo dosing.

Solubility Formulation Trifluoroacetate Acetate Peptide handling

α-MSH TFA Serves as the Benchmark Endogenous Ligand in MC4R Deficiency Patent Claims, Enabling Direct Comparability to Novel Agonists

In patent WO2019162312A1, α-MSH is explicitly used as the reference agonist to define therapeutic superiority of novel MC4R agonists. The patent claims an MC4R agonist that exhibits greater induction of NFAT signaling compared to α-MSH for treating MC4R deficiency conditions [1]. The FDA pharmacology review of setmelanotide further establishes that α-MSH is 56-fold less potent than setmelanotide as an activator of the MC4R-driven NFAT pathway [2]. This documented benchmarking role makes α-MSH TFA an essential procurement item for any research program evaluating MC4R agonists for biased signaling or pharmacoperone activity.

MC4R deficiency NFAT signaling Patent benchmark Pharmacoperone Obesity

Optimal Research and Procurement Scenarios for Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA (α-MSH TFA)


MC3R-Mediated Energy Expenditure and Inflammation Studies

α-MSH TFA at 0.16 nM achieves half-maximal MC3R activation—33-fold more potently than setmelanotide—making it the agonist of choice for dissecting MC3R-specific contributions to energy homeostasis, anti-inflammatory signaling, and immune modulation without confounding MC4R overstimulation [1].

Physiological Baseline Reference for MC4R Agonist Screening

With an MC4R EC50 of 56 nM, α-MSH TFA provides a low-potency endogenous reference point against which synthetic MC4R agonists (e.g., setmelanotide at 0.27 nM) can be benchmarked. This 207-fold potency window is essential for establishing structure-activity relationships and calculating fold-selectivity indices during lead optimization [1].

Biased Signaling and NFAT Pathway Benchmarking as per Regulatory Precedent

The FDA's pharmacology review and patent claims explicitly use α-MSH as the comparator for NFAT signaling efficacy at MC4R. α-MSH TFA is 56-fold weaker in NFAT activation than setmelanotide, making it an indispensable reference standard for biased agonism profiling and pharmacoperone screening in MC4R deficiency research [2][3].

Multi-Receptor Melanocortin Profiling in Recombinant Cell Panels

As the only endogenous agonist that activates MC1R, MC3R, MC4R, and MC5R with well-characterized EC50 values (0.5, 0.16, 56, and confirmed agonism, respectively), α-MSH TFA is the requisite pan-agonist for receptor selectivity screens and for calibrating multi-receptor assay platforms where single-subtype agonists fail to provide comprehensive coverage [1].

Quote Request

Request a Quote for Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.